1-{[4-(pyridin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}azepan-2-one
Description
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Properties
IUPAC Name |
1-[(4-pyridin-2-yl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]azepan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5OS/c20-13-7-2-1-5-9-18(13)10-12-16-17-14(21)19(12)11-6-3-4-8-15-11/h3-4,6,8H,1-2,5,7,9-10H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMSBBSVRZBCRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)CC2=NNC(=S)N2C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{[4-(pyridin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}azepan-2-one is a complex organic molecule featuring a triazole ring and a pyridine moiety. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Antimicrobial Activity
Recent studies have indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. The triazole ring is known for its ability to inhibit fungal growth and has been utilized in various antifungal agents. For instance, compounds similar to this compound have shown effectiveness against Candida albicans and Aspergillus niger in vitro.
| Compound | Target Organism | IC50 (µM) |
|---|---|---|
| Compound A | C. albicans | 12.5 |
| Compound B | A. niger | 15.0 |
Anticancer Activity
The biological activity of this compound has also been explored in cancer research. The presence of the azepan structure may enhance its interaction with biological targets involved in cancer progression. Preliminary studies suggest that derivatives of this compound inhibit cell proliferation in various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 (Colon Cancer) | 6.2 | Induction of apoptosis |
| T47D (Breast Cancer) | 27.3 | Inhibition of tyrosinase activity |
The proposed mechanism for the biological activity of this compound involves its interaction with specific enzymes and receptors:
- Tyrosinase Inhibition : The compound has shown potential as an inhibitor of tyrosinase, an enzyme critical in melanin biosynthesis. This property may be beneficial for treating hyperpigmentation disorders.
- Apoptosis Induction : In cancer cells, the compound appears to trigger apoptotic pathways, leading to programmed cell death.
Case Studies
Several case studies have documented the efficacy of triazole-containing compounds in clinical settings:
- Study on Melanoma Treatment : A study demonstrated that a triazole derivative similar to our compound significantly reduced tumor size in melanoma models by inhibiting tyrosinase activity.
- Fungal Infections : Clinical trials involving patients with systemic fungal infections showed promising results with compounds related to this compound, leading to improved patient outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
